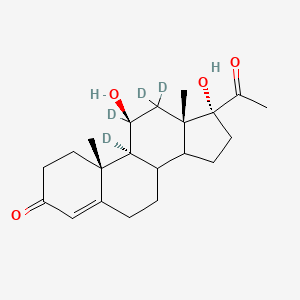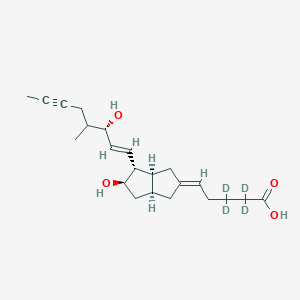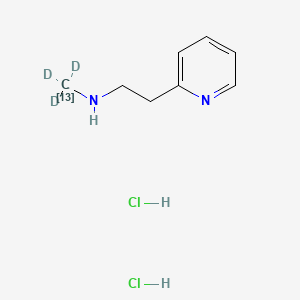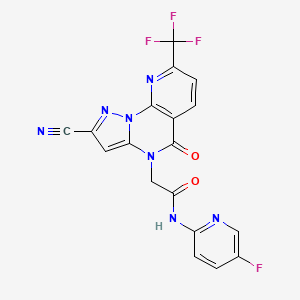
21-Desoxycortisol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a naturally occurring endogenous steroid related to cortisol and is formed as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of the compound in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desoxycortisol-d4 involves the incorporation of deuterium atoms into the 21-Desoxycortisol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 21-Desoxycortisol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to incorporate deuterium atoms into the molecule.
Biotransformation: Employing microbial or enzymatic systems to introduce deuterium atoms into the steroid backbone.
Analyse Chemischer Reaktionen
21-Desoxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 21-Desoxycortisone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound alcohol using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
21-Desoxycortisol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of the compound’s metabolic pathways and its distribution in biological systems.
Biomarker for Congenital Adrenal Hyperplasia: It is used as a biomarker for diagnosing and monitoring congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Drug Development: The compound is used in the development of new drugs targeting the adrenal steroidogenesis pathway.
Endocrine Research: It is employed in studies investigating the role of adrenal steroids in various physiological and pathological conditions.
Wirkmechanismus
21-Desoxycortisol-d4 exerts its effects by interacting with the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the conversion of 17α-hydroxyprogesterone to 21-Desoxycortisol. This interaction is crucial for the biosynthesis of cortisol and other corticosteroids. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for detailed studies of its metabolic fate .
Vergleich Mit ähnlichen Verbindungen
21-Desoxycortisol-d4 can be compared with other similar compounds such as:
21-Desoxycortisol: The non-deuterated analog, which is also a metabolite of 17α-hydroxyprogesterone and has similar biological functions.
11-Deoxycortisol: Another corticosteroid metabolite involved in the biosynthesis of cortisol, but with different hydroxylation patterns.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and analysis in scientific research .
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(9S,10R,11S,13S,17R)-17-acetyl-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17-,18+,19-,20-,21-/m0/s1/i11D2,17D,18D |
InChI-Schlüssel |
LCZBQMKVFQNSJR-DPSXKUOISA-N |
Isomerische SMILES |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















